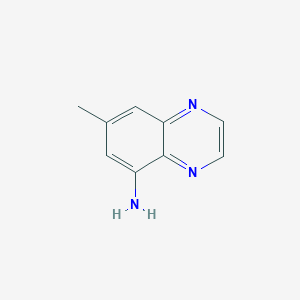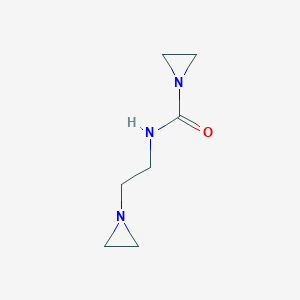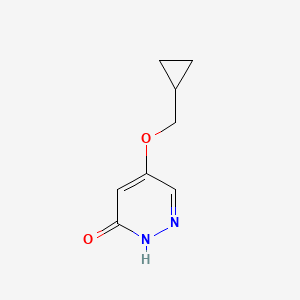![molecular formula C9H6N2O B11917821 2H-Pyrrolo[3,4-G]benzoxazole CAS No. 53702-74-2](/img/structure/B11917821.png)
2H-Pyrrolo[3,4-G]benzoxazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2H-Pyrrolo[3,4-G]benzoxazole is a heterocyclic aromatic compound that features a fused ring system consisting of a pyrrole ring and a benzoxazole moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrrolo[3,4-G]benzoxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of 2-aminophenol and aldehydes or ketones as starting materials. The reaction is often catalyzed by metal catalysts or nanocatalysts and can be carried out under reflux conditions in solvents like water or acetone .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. Catalysts such as magnetic solid acid nanocatalysts have been employed to facilitate the reaction and improve the overall yield .
化学反应分析
Types of Reactions
2H-Pyrrolo[3,4-G]benzoxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the aromatic ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenation using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
科学研究应用
2H-Pyrrolo[3,4-G]benzoxazole has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties.
Medicine: It is used in drug discovery and development, particularly in the design of new therapeutic agents.
Industry: The compound is utilized in the development of functional materials, including organic semiconductors and light-emitting diodes
作用机制
The mechanism of action of 2H-Pyrrolo[3,4-G]benzoxazole involves its interaction with specific molecular targets and pathways. The compound can form hydrogen bonds and π-π interactions with biological molecules, leading to its biological effects. For instance, it may inhibit enzymes or interfere with DNA replication, contributing to its antimicrobial and anticancer activities .
相似化合物的比较
Similar Compounds
Benzoxazole: A simpler analog with similar biological activities.
Benzothiazole: Another heterocyclic compound with a sulfur atom in place of the oxygen in benzoxazole.
Indole: A structurally related compound with a fused benzene and pyrrole ring system.
Uniqueness
2H-Pyrrolo[3,4-G]benzoxazole is unique due to its fused ring system that combines the properties of both pyrrole and benzoxazole. This structural feature enhances its stability and reactivity, making it a valuable compound in various applications .
属性
CAS 编号 |
53702-74-2 |
|---|---|
分子式 |
C9H6N2O |
分子量 |
158.16 g/mol |
IUPAC 名称 |
2H-pyrrolo[3,4-g][1,3]benzoxazole |
InChI |
InChI=1S/C9H6N2O/c1-2-8-9(12-5-11-8)7-4-10-3-6(1)7/h1-4H,5H2 |
InChI 键 |
CCROCJPVPNYLLC-UHFFFAOYSA-N |
规范 SMILES |
C1N=C2C=CC3=CN=CC3=C2O1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2H-Isoxazolo[5,4-e]indole](/img/structure/B11917762.png)



![N,N-Dimethyl-1H-pyrazolo[3,4-C]pyridin-7-amine](/img/structure/B11917805.png)



![6H-Indeno[4,5-B]furan](/img/structure/B11917824.png)
![5,6-Dimethylpyrazolo[1,5-a]pyrimidin-2(1H)-one](/img/structure/B11917827.png)
![3-Aminoimidazo[1,2-a]pyridine-2-carbonitrile](/img/structure/B11917831.png)


